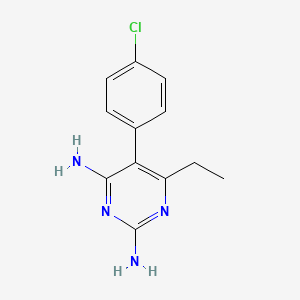
Pyrimethamine
Cat. No. B1678524
Key on ui cas rn:
58-14-0
M. Wt: 248.71 g/mol
InChI Key: WKSAUQYGYAYLPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05521192
Procedure details


Concentrated sulfuric acid, 90 mL, and 70% nitric acid, 90 mL, were stirred together during which time the mixture warmed to about 65° C. The mixture was allowed to cool to about 50° C., and 30.0 grams (0.12 mole) of 2,4-diamino-6-ethyl-5-(4-chlorophenyl)pyrimidine (commercially available) was added portionwise during a 45 minute period, while maintaining the reaction mixture temperature at about 50°-53° C. Upon completion of addition, the reaction mixture was stirred for one hour, while still maintaining the reaction mixture temperature at about 50° C. After this time, the reaction mixture was cooled and poured into ice. The resultant mixture was cooled further and, with stirring, was made basic with concentrated ammonium hydroxide. A precipitate was collected by filtration, rinsed with water and dried, yielding 35.4 grams of 2,4-diamino-6-ethyl-5-(4-chloro-3-nitrophenyl)pyrimidine, mp 220°-223° C., dec. The NMR spectrum was consistent with the proposed structure.



[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
S(=O)(=O)(O)O.[N+:6]([O-:9])(O)=[O:7].[NH2:10][C:11]1[N:16]=[C:15]([NH2:17])[C:14]([C:18]2[CH:23]=[CH:22][C:21]([Cl:24])=[CH:20][CH:19]=2)=[C:13]([CH2:25][CH3:26])[N:12]=1.[OH-].[NH4+]>>[NH2:10][C:11]1[N:16]=[C:15]([NH2:17])[C:14]([C:18]2[CH:19]=[CH:20][C:21]([Cl:24])=[C:22]([N+:6]([O-:9])=[O:7])[CH:23]=2)=[C:13]([CH2:25][CH3:26])[N:12]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC(=C(C(=N1)N)C1=CC=C(C=C1)Cl)CC
|
Step Three
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to about 50° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the reaction mixture temperature at about 50°-53° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Upon completion of addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while still maintaining the reaction mixture temperature at about 50° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After this time, the reaction mixture was cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured into ice
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
A precipitate was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC(=C(C(=N1)N)C1=CC(=C(C=C1)Cl)[N+](=O)[O-])CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 35.4 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
